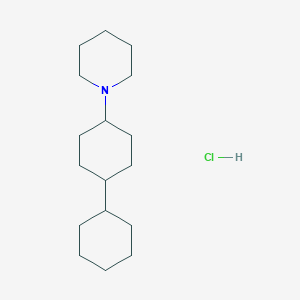
1-(9h-Carbazol-2-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9h-Carbazol-2-yl)-2-chloroethanone is an organic compound that belongs to the class of carbazole derivatives. . The addition of a chloroethanone group to the carbazole structure enhances its reactivity and potential for further chemical modifications.
Preparation Methods
The synthesis of 1-(9h-Carbazol-2-yl)-2-chloroethanone typically involves the reaction of 9H-carbazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
9H-carbazole+chloroacetyl chloride→this compound
Chemical Reactions Analysis
1-(9h-Carbazol-2-yl)-2-chloroethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9h-Carbazol-2-yl)-2-chloroethanone has several applications in scientific research:
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent charge transport properties.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications.
Materials Science: It is used in the synthesis of polymers and other materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(9h-Carbazol-2-yl)-2-chloroethanone is largely dependent on its chemical structure. The chloroethanone group can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to modify the compound and create derivatives with desired properties . The carbazole moiety contributes to the compound’s stability and electronic properties, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
1-(9h-Carbazol-2-yl)-2-chloroethanone can be compared with other carbazole derivatives such as:
2-(9H-Carbazol-9-yl)ethanol: This compound has a hydroxyl group instead of a chloroethanone group, making it less reactive but more suitable for hydrogen bonding interactions.
6-Chloro-9H-carbazol-2-yl derivatives: These compounds have similar electronic properties but different reactivity profiles due to the position of the chloro group.
The uniqueness of this compound lies in its combination of the carbazole core with a reactive chloroethanone group, providing a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
92161-43-8 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-(9H-carbazol-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2 |
InChI Key |
SOUHCEGXVJNVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


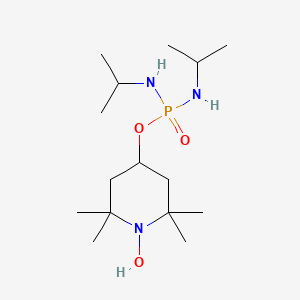
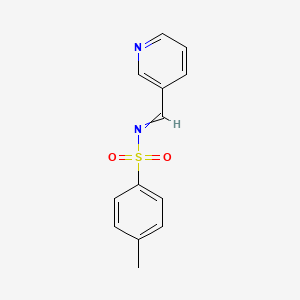
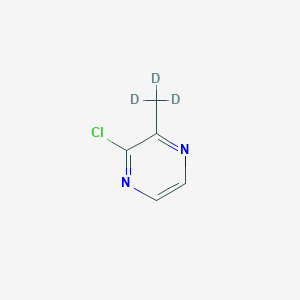
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)
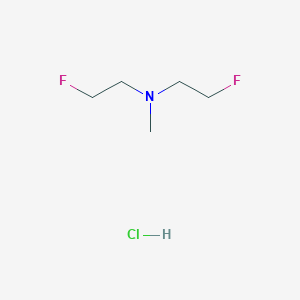

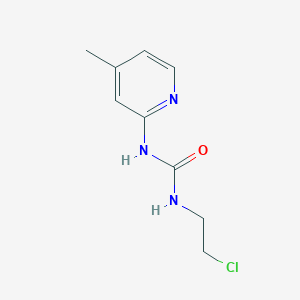
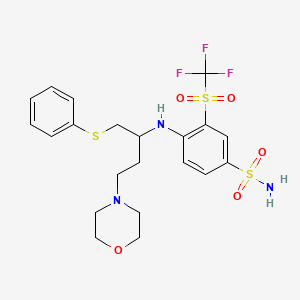
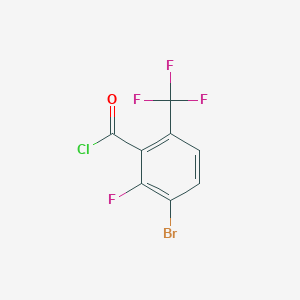

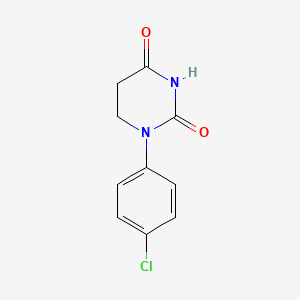
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
